molecular formula C20H15NO4S B4034562 methyl 3-[(9H-xanthen-9-ylcarbonyl)amino]-2-thiophenecarboxylate

methyl 3-[(9H-xanthen-9-ylcarbonyl)amino]-2-thiophenecarboxylate

Cat. No.: B4034562
M. Wt: 365.4 g/mol
InChI Key: MQCGMYVZKGKZOJ-UHFFFAOYSA-N
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Description

Methyl 3-[(9H-xanthen-9-ylcarbonyl)amino]-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C20H15NO4S and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.07217913 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on developing new synthetic routes and studying the chemical properties of related compounds. For instance, the synthesis of thiophene derivatives involves exploring their genotoxic, mutagenic, and carcinogenic potentials, providing insights into their safe handling and potential risks (Lepailleur et al., 2014). Similarly, studies on xanthene and thiophene derivatives have led to the identification of new compounds with potential applications in materials science and pharmacology, as evidenced by the research on microfungi-derived xanthones (Healy et al., 2004) and the development of thioxanthone-based photoinitiators for polymerization (Wu et al., 2014).

Biological Applications

Although direct applications of methyl 3-[(9H-xanthen-9-ylcarbonyl)amino]-2-thiophenecarboxylate in biological settings were not specifically found, research on structurally related compounds provides a glimpse into potential biological and pharmacological applications. For instance, the exploration of the genotoxic and carcinogenic potentials of thiophene derivatives offers a foundation for understanding the biological interactions and safety profiles of similar compounds (Lepailleur et al., 2014).

Material Science and Photophysics

The synthesis and characterization of novel compounds derived from xanthene and thiophene units have implications for material science, particularly in the development of photoinitiators and the study of fluorescent properties. The creation of thioxanthone derivatives demonstrates the potential for these compounds in initiating radical polymerization, a key process in the production of polymers with specific properties (Wu et al., 2014).

Future Directions

The future directions for research on this compound would likely depend on its biological activity. Given the known activities of many xanthone derivatives, it could be of interest for further study in the context of diseases related to oxidative stress and inflammation .

Properties

IUPAC Name

methyl 3-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4S/c1-24-20(23)18-14(10-11-26-18)21-19(22)17-12-6-2-4-8-15(12)25-16-9-5-3-7-13(16)17/h2-11,17H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCGMYVZKGKZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-[(9H-xanthen-9-ylcarbonyl)amino]-2-thiophenecarboxylate
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methyl 3-[(9H-xanthen-9-ylcarbonyl)amino]-2-thiophenecarboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.